(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid
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Overview
Description
“®-3-[4-(Trifluoromethyl)phenyl]butyric acid” is a chemical compound that contains a trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound is related to 4-(Trifluoromethyl)phenylboronic Acid, which has a molecular formula of C7H6BF3O2 and a molecular weight of 189.93 .
Synthesis Analysis
The synthesis of “®-3-[4-(Trifluoromethyl)phenyl]butyric acid” and related compounds often involves trifluoromethylation, a process that introduces a trifluoromethyl group into a molecule . This process is significant in the synthesis of pharmaceuticals and agrochemicals .Molecular Structure Analysis
The molecular structure of related compounds like 4-(Trifluoromethyl)phenylboronic Acid consists of a phenyl ring (C6H5-) substituted with a trifluoromethyl group (-CF3) and a boronic acid group (-B(OH)2) .Chemical Reactions Analysis
The trifluoromethyl group in “®-3-[4-(Trifluoromethyl)phenyl]butyric acid” can undergo various chemical reactions. Recent advances in trifluoromethylation involve the creation of carbon-centered radical intermediates .Physical and Chemical Properties Analysis
Related compounds like 4-(Trifluoromethyl)phenylboronic Acid are solid at 20 degrees Celsius, have a melting point of 250 °C, and are soluble in methanol .Scientific Research Applications
Chemical Chaperones in Diabetes Research
Chemical chaperones, including compounds structurally related to (R)-3-[4-(Trifluoromethyl)phenyl]butyric acid, have demonstrated potential in reducing endoplasmic reticulum (ER) stress, which is a significant factor in obesity, insulin resistance, and type 2 diabetes. Research indicates that these compounds can normalize hyperglycemia, restore systemic insulin sensitivity, resolve fatty liver disease, and enhance insulin action in liver, muscle, and adipose tissues, suggesting a potent therapeutic application in the treatment of type 2 diabetes (Özcan et al., 2006).
Synthesis of Optically Active Compounds
This compound serves as a key intermediate in the synthesis of optically active compounds. For example, R-2-hydroxy-4-phenyl ethyl butyrate, an important intermediate of an angiotensin-converting enzyme inhibitor, was synthesized from DL-malic acid using a series of reactions including enzyme activity, resolution, and esterification. This study offers a practical method for the industrial production of medically significant compounds (Li, 2003).
Advances in Organic Synthesis
Research into 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, prepared from compounds closely related to this compound, has expanded the toolkit available for the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines. These compounds are crucial for developing materials with enhanced electronic properties, indicating significant implications for materials science and organic electronics (Volle & Schlosser, 2002).
Coordination Chemistry for Magnetic Materials
In coordination chemistry, compounds structurally similar to this compound are used to synthesize coordination complexes with paramagnetic transition metal dications. These complexes exhibit intriguing magnetic properties, such as antiferromagnetic exchange and thermally induced spin state conversion, with potential applications in the development of magnetic materials and molecular magnets (Baskett et al., 2005).
Catalysis and Chemical Transformations
The ortho-substituent effect on catalysts derived from structures related to this compound has been studied for its impact on the dehydrative condensation between carboxylic acids and amines. This research contributes to the field of catalysis, offering insights into the development of more efficient catalysts for peptide synthesis and other chemical transformations (Wang, Lu, & Ishihara, 2018).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl-containing compounds can form electron donor–acceptor (eda) complexes, which can undergo an intramolecular single electron transfer (set) reaction .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
It’s known that trifluoromethyl-containing compounds can have a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Action Environment
It’s known that the trifluoromethylation process can be influenced by visible light irradiation .
Properties
IUPAC Name |
(3R)-3-[4-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJWDXJWTSIGMD-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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